![molecular formula C20H24FN3O3 B2894641 N'-[(4-fluorophenyl)methyl]-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953180-67-1](/img/structure/B2894641.png)
N'-[(4-fluorophenyl)methyl]-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-Fluorophenyl)methyl]-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic organic compound featuring a piperidin-4-yl core substituted with a furan-2-ylmethyl group and a 4-fluorobenzyl moiety linked via an ethanediamide bridge. The fluorophenyl group enhances lipophilicity and metabolic stability, while the furan ring may contribute to π-π interactions in binding pockets. The ethanediamide linker provides conformational rigidity, which could influence target selectivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(4-fluorophenyl)methyl]-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the piperidine intermediate with a furan-2-ylmethyl halide under basic conditions.
Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride and subsequent coupling with 4-fluorobenzylamine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N'-[(4-fluorophenyl)methyl]-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted fluorobenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N'-[(4-fluorophenyl)methyl]-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Piperidine-Based Analogues with Fluorinated Aromatic Groups
Key Compounds :
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide (CAS 877633-04-0)
- Structural Similarities : Shares a piperazine/piperidine core, fluorophenyl group, and ethanediamide linker.
- Differences : Replaces the piperidin-4-yl group with a piperazine ring and substitutes the furan-2-ylmethyl with a furan-2-ylethyl chain. The 4-methoxyphenyl group increases electron density compared to the 4-fluorophenyl in the target compound.
- Implications : The piperazine ring may enhance solubility but reduce blood-brain barrier penetration compared to the piperidine core .
4-Fluorobutyrfentanyl (4F-BF)
- Structure : N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide.
- Comparison : Features a butanamide linker instead of ethanediamide and lacks the furan substituent.
- Pharmacological Relevance : As a fentanyl analogue, 4F-BF exhibits μ-opioid receptor agonism, whereas the target compound’s ethanediamide linker likely alters receptor interaction profiles .
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to CAS 877633-04-0.
Ethanediamide-Linked Analogues
Key Compounds :
N-[2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxalamide (CAS 922559-32-8)
- Structural Similarities : Uses an ethanediamide (oxalamide) bridge and a piperidine-substituted ethyl chain.
- Differences : Incorporates a trifluoromethylphenyl group (higher electronegativity) and an indoline ring instead of furan.
- Implications : The trifluoromethyl group may improve metabolic stability but reduce bioavailability due to increased molecular weight .
N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide (CAS 922096-45-5) Comparison: Replaces the furan-2-ylmethyl with a tetrahydroquinoline group. Pharmacological Notes: The tetrahydroquinoline moiety could enhance CNS penetration but introduce steric hindrance at binding sites .
Amide vs. Ether Linkers in Piperidine Derivatives
Key Compounds :
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f)
- Structure : Features a piperidine-ethoxy-phenylpropanamide scaffold.
- Comparison : Ether linker instead of ethanediamide; propanamide vs. ethanediamide terminal groups.
- Properties : Melting point 116.8–117.8°C; lower conformational rigidity than the target compound .
N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
- Structure : Dual fluorophenyl groups with a propionamide linker.
- Implications : The propionamide group may reduce hydrogen-bonding capacity compared to ethanediamide, affecting target affinity .
Research Findings and Implications
Target Compound Advantages :
Limitations :
Q & A
Q. Basic: How can the synthesis of N'-[(4-fluorophenyl)methyl]-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide be optimized for higher yield and purity?
Methodological Answer:
Synthesis optimization involves multi-step strategies:
- Stepwise Protection/Deprotection : Protect reactive groups (e.g., amine in piperidine) during coupling reactions to prevent side products .
- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) with coupling agents like HATU improve reaction efficiency. Catalytic Pd/C may enhance reductive amination steps .
- Analytical Monitoring : Use HPLC to track intermediate purity and NMR (¹H/¹³C) to confirm structural integrity at each step .
- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of amine to carbonyl) and reaction time (12–24 hrs) for critical amide bond formation .
Q. Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies protons on the 4-fluorophenyl (δ 7.2–7.4 ppm) and furan (δ 6.2–6.4 ppm) groups. ¹³C NMR confirms carbonyl (δ 165–170 ppm) and piperidine ring carbons .
- Mass Spectrometry (LC-MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~428) and detects impurities .
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and resolve diastereomers, if present .
Q. Advanced: How do structural modifications (e.g., substituting furan with thiophene) affect bioactivity?
Methodological Answer:
- SAR Insights : Replacing furan with thiophene (as in ’s analogs) alters π-stacking interactions with hydrophobic enzyme pockets, potentially increasing binding affinity but reducing metabolic stability .
- Pharmacokinetic Impact : Thiophene’s larger sulfur atom may enhance lipophilicity (logP +0.5), improving membrane permeability but risking CYP450 inhibition .
- Experimental Validation : Test modified analogs in enzyme inhibition assays (e.g., acetylcholinesterase) and compare IC₅₀ values .
Q. Advanced: What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₃). The furan group’s oxygen may form hydrogen bonds with Asp138 .
- MD Simulations : GROMACS-based 100 ns simulations assess stability of the piperidine-fluorophenyl motif in lipid bilayers .
- QSAR Modeling : Train models on analogs (’s table) to predict bioactivity cliffs from substituent electronegativity (e.g., fluorine vs. chlorine) .
Q. Advanced: How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines vs. recombinant enzymes). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences .
- Standardized Protocols : Replicate studies using identical buffers (e.g., Tris-HCl pH 7.4) and controls (e.g., staurosporine for kinase assays) .
- Statistical Modeling : Apply ANOVA to identify batch effects or outlier datasets .
Q. Basic: What are the key solubility and stability parameters for in vitro assays?
Methodological Answer:
- Solubility Profile : Test in DMSO (stock solution) and PBS (working concentration). Optimal solubility is >1 mM in 0.1% DMSO .
- Stability Metrics : Monitor degradation via LC-MS over 24 hrs at 37°C. Fluorophenyl groups enhance stability (t₁/₂ >8 hrs) compared to nitro-substituted analogs .
- pH Sensitivity : Avoid buffers below pH 5 to prevent amide hydrolysis .
Q. Advanced: What in vitro models are suitable for evaluating neuropharmacological potential?
Methodological Answer:
- Primary Neuronal Cultures : Rat cortical neurons assess glutamate receptor modulation (Ca²⁺ imaging) .
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers; calculate Papp >5 ×10⁻⁶ cm/s for CNS activity .
- Target Engagement : Radioligand displacement assays (e.g., [³H]LY341495 for mGluR2) quantify affinity (Kᵢ <100 nM) .
Eigenschaften
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c21-17-5-3-15(4-6-17)12-22-19(25)20(26)23-13-16-7-9-24(10-8-16)14-18-2-1-11-27-18/h1-6,11,16H,7-10,12-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCCLRHDCXETLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.